7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse pharmacological activities, including antimicrobial, antitumor, anticancer, anxiolytic, antidepressant, and antiepileptic properties . The presence of a trifluoromethyl group enhances the compound’s chemical stability and biological activity.
Mechanism of Action
Mode of Action
It is known that the compound is involved in a suzuki–miyaura cross-coupling reaction . This reaction is a powerful synthetic tool for carbon–carbon and carbon-heteroatom bond formation, giving access to more complex molecules .
Biochemical Pathways
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction , which is a key biochemical pathway in the synthesis of biologically active molecules and natural products .
Result of Action
It is known that a number of derivatives display micromolar ic 50 values against monoamine oxidase b, an important target in the field of neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is known to interact with various enzymes and proteins. It has been reported as a cyclin-dependent kinase (CDK) inhibitor involved in cell proliferation . It also interacts with other enzymes such as checkpoint kinase 1 (Chk1), BRAF kinase, and Aurora-A kinase .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It has been reported to exhibit potential anticancer activity . It has shown strong cytotoxicity against HeLa cell line and has been reported to exhibit the most potent cytotoxic profile on cancer cells (MCF-7, HepG2, and HCT-116) .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it acts as an inhibitor for various kinases, thereby affecting cell proliferation .
Preparation Methods
The synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Suzuki–Miyaura Cross-Coupling Reaction: This reaction is used to introduce aryl groups at the C-3 position.
SNAr Reaction: For substitution at the C-5 position, a nucleophilic aromatic substitution (SNAr) reaction is employed.
Chemical Reactions Analysis
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution Reactions: Common reagents include boronic acids for Suzuki–Miyaura cross-coupling and amines or thiols for SNAr reactions
Major Products: The major products formed from these reactions include 3,5-diarylated derivatives and monosubstituted derivatives at the C-3 and C-5 positions, respectively
Scientific Research Applications
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various biologically active molecules.
Medicine: It has been explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine can be compared with other similar compounds:
Properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h1-3H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGIEJUYPFDHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)N)N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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